![molecular formula C18H19N5OS B12016947 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole moiety, and a hydrazide linkage, making it a subject of interest for researchers exploring new chemical entities with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide typically involves multiple steps:
-
Formation of the Pyrimidine Sulfanyl Intermediate: : The initial step involves the synthesis of the 4,6-dimethyl-2-pyrimidinyl sulfanyl intermediate. This can be achieved by reacting 4,6-dimethyl-2-chloropyrimidine with sodium sulfide under reflux conditions.
-
Preparation of the Indole Derivative: : The next step involves the synthesis of the 2-methyl-1H-indole-3-carbaldehyde. This can be prepared by the Vilsmeier-Haack reaction, where indole is treated with DMF and POCl3 to form the corresponding aldehyde.
-
Condensation Reaction: : The final step is the condensation of the pyrimidine sulfanyl intermediate with the indole aldehyde in the presence of hydrazine hydrate. This reaction is typically carried out in ethanol under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the hydrazide linkage, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydrazide or indole functionalities. It may also serve as a precursor for the synthesis of biologically active derivatives.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydrazide linkage can form covalent bonds with active site residues, while the indole moiety may engage in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide: This compound shares the pyrimidine sulfanyl core but differs in the substituent on the acetamide group.
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazone: Similar structure but with a hydrazone linkage instead of a hydrazide.
Uniqueness
The uniqueness of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide lies in its combination of a pyrimidine ring, an indole moiety, and a hydrazide linkage. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H19N5OS |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-11-8-12(2)21-18(20-11)25-10-17(24)23-19-9-15-13(3)22-16-7-5-4-6-14(15)16/h4-9,22H,10H2,1-3H3,(H,23,24)/b19-9+ |
Clé InChI |
BANQOIGRRRYRMB-DJKKODMXSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(NC3=CC=CC=C32)C)C |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(NC3=CC=CC=C32)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



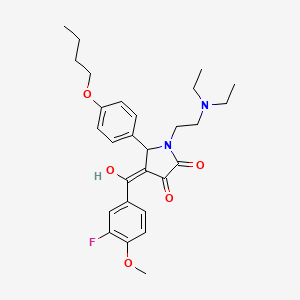

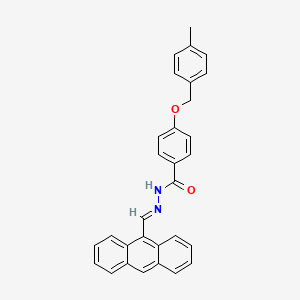
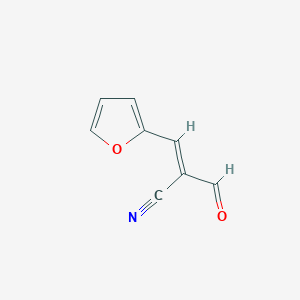
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016885.png)
![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12016898.png)
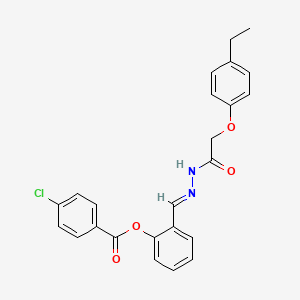
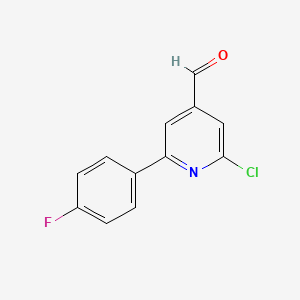
![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016936.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)
